physicochemical properties of 4-(2-Thienyl)benzenesulfonyl chloride
physicochemical properties of 4-(2-Thienyl)benzenesulfonyl chloride
An In-depth Technical Guide to 4-(2-Thienyl)benzenesulfonyl Chloride
Authored by a Senior Application Scientist
Introduction: 4-(2-Thienyl)benzenesulfonyl chloride is a bifunctional aromatic organosulfur compound of significant interest to the scientific community. Featuring a thiophene ring linked to a benzenesulfonyl chloride moiety, this molecule serves as a pivotal intermediate in the synthesis of a wide array of functional molecules. Its structural attributes make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly sulfonamides, and in materials science for creating specialized polymers. This guide provides a comprehensive technical overview of its core physicochemical properties, reactivity, synthesis, and safe handling protocols, designed for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
The unique arrangement of a sulfur-containing heterocycle (thiophene) and an electrophilic sulfonyl chloride group governs the physical and chemical behavior of this compound. These properties are fundamental to its application in further synthetic transformations.
Table 1: Summary of Physicochemical Data for 4-(2-Thienyl)benzenesulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 209592-91-6 | [1][2] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [1][2] |
| Molecular Weight | 258.75 g/mol | [1] |
| IUPAC Name | 4-(thiophen-2-yl)benzene-1-sulfonyl chloride | [3] |
| Purity | Typically ≥96% | [1][2] |
| Appearance | (Not explicitly stated in search results, but analogous compounds are typically off-white to yellow solids) | |
| Solubility | Insoluble in water (reacts); Soluble in common organic solvents (e.g., ethers, chlorinated solvents). | [4][5] |
| Stability | Stable under recommended dry storage conditions. Highly reactive with water, moisture, and nucleophiles. | [6][7] |
Section 2: Spectroscopic Profile
The structural identity of 4-(2-Thienyl)benzenesulfonyl chloride can be unequivocally confirmed through standard spectroscopic techniques. Below is a predictive analysis of its expected spectral characteristics.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic systems. The protons on the thiophene ring would appear as a set of multiplets in the aromatic region, typically between δ 7.0 and 7.8 ppm. The protons on the benzene ring would present as two doublets, characteristic of a 1,4-disubstituted pattern, likely in the δ 7.5 to 8.0 ppm range.
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¹³C NMR Spectroscopy: The carbon spectrum will display ten unique signals for the ten carbon atoms in the molecule. The carbon atoms of the thiophene and benzene rings will resonate in the aromatic region (approximately δ 120-150 ppm). The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Additional peaks will correspond to aromatic C=C and C-H stretching.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 258, corresponding to the molecular weight. The isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Section 3: Synthesis and Chemical Reactivity
Synthesis Pathway
The most common laboratory and industrial synthesis of aryl sulfonyl chlorides involves the chlorosulfonation of an aromatic precursor. For 4-(2-Thienyl)benzenesulfonyl chloride, the logical precursor is 2-phenylthiophene. The reaction involves treating 2-phenylthiophene with an excess of chlorosulfonic acid.
Experimental Protocol: Synthesis via Chlorosulfonation
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolved HCl gas), cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0°C using an ice bath.
-
Substrate Addition: Slowly add 2-phenylthiophene (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Synthesis of 4-(2-Thienyl)benzenesulfonyl chloride.
Core Reactivity: The Electrophilic Sulfonyl Chloride Group
The reactivity of 4-(2-Thienyl)benzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with a wide range of nucleophiles.
Reaction with Amines (Sulfonamide Formation): The most prominent application of this reagent is its reaction with primary and secondary amines to form sulfonamides.[5][8][9] This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Caption: General scheme for sulfonamide synthesis.
Other Reactions:
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Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[5]
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze, particularly in hot water or basic conditions, to form the corresponding 4-(2-thienyl)benzenesulfonic acid and hydrochloric acid.[5][6]
-
Friedel-Crafts Reactions: The sulfonyl chloride can act as a catalyst or reactant in certain Friedel-Crafts type reactions, although this is a less common application.
Section 4: Applications in Research and Development
The utility of 4-(2-Thienyl)benzenesulfonyl chloride stems from its role as a versatile intermediate.
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Pharmaceutical and Drug Discovery: This is the primary field of application. The sulfonamide functional group is a well-established pharmacophore found in a multitude of drugs, including antibacterials, diuretics, anticonvulsants, and anti-cancer agents.[8][10][11][12] This reagent provides a scaffold to introduce the 2-thienylphenylsulfonyl moiety into new chemical entities, allowing researchers to explore novel structure-activity relationships. The thiophene ring itself is a bioisostere of the phenyl ring and can modulate pharmacological properties such as potency, selectivity, and metabolic stability.[10]
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Materials Science: Aryl sulfonyl compounds are used in the synthesis of specialty polymers and functional materials.[13] The introduction of the 4-(2-thienyl)benzenesulfonyl group can enhance properties like thermal stability, solubility, and conductivity in polymer backbones.[13]
Section 5: Safety, Handling, and Storage
Due to its reactive and corrosive nature, strict safety protocols must be followed when handling 4-(2-Thienyl)benzenesulfonyl chloride. The safety profile is analogous to other aryl sulfonyl chlorides like benzenesulfonyl chloride.
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[6][14][15]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6]
-
Water Reactivity: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas and sulfonic acid.[6]
Recommended Handling Protocol:
Caption: Safe handling workflow for reactive sulfonyl chlorides.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] It should be kept away from incompatible materials such as water, strong bases, amines, alcohols, and strong oxidizing agents.[6][7]
Conclusion
4-(2-Thienyl)benzenesulfonyl chloride is a high-value chemical intermediate whose physicochemical properties are defined by the interplay between its aromatic rings and the highly reactive sulfonyl chloride group. Its primary role as a precursor to sulfonamides solidifies its importance in the field of medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of novel compounds for pharmaceutical and material science applications.
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